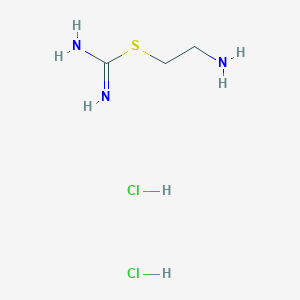
2,3,4,5,6,7-hexahydroxyheptanoate;manganese(2+)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,4,5,6,7-Hexahydroxyheptanoate;manganese(2+) is a coordination compound where manganese is complexed with a heptanoate ligand that has six hydroxyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5,6,7-hexahydroxyheptanoate;manganese(2+) typically involves the reaction of manganese salts with heptanoic acid derivatives under controlled conditions. One common method is the reaction of manganese(II) chloride with 2,3,4,5,6,7-hexahydroxyheptanoic acid in an aqueous medium. The reaction is usually carried out at room temperature with constant stirring to ensure complete dissolution and interaction of the reactants.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but with optimized conditions for higher yield and purity. Techniques such as crystallization and filtration are employed to isolate and purify the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2,3,4,5,6,7-Hexahydroxyheptanoate;manganese(2+) can undergo various chemical reactions, including:
Oxidation: The manganese center can be oxidized to higher oxidation states.
Reduction: The compound can be reduced under specific conditions, altering the oxidation state of manganese.
Substitution: Ligand exchange reactions can occur, where the heptanoate ligand is replaced by other ligands.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or hydrazine are commonly employed.
Substitution: Ligand exchange can be facilitated by using excess of the new ligand and heating the reaction mixture.
Major Products Formed
Oxidation: Higher oxidation state manganese complexes.
Reduction: Lower oxidation state manganese complexes.
Substitution: New coordination compounds with different ligands.
Applications De Recherche Scientifique
2,3,4,5,6,7-Hexahydroxyheptanoate;manganese(2+) has several scientific research applications:
Chemistry: Used as a catalyst in organic synthesis and redox reactions.
Biology: Investigated for its potential role in biological systems as a mimic of manganese-containing enzymes.
Medicine: Explored for its antioxidant properties and potential therapeutic applications.
Industry: Utilized in the development of advanced materials and as a component in various industrial processes.
Mécanisme D'action
The mechanism by which 2,3,4,5,6,7-hexahydroxyheptanoate;manganese(2+) exerts its effects involves the interaction of the manganese center with various molecular targets. In biological systems, it can mimic the activity of manganese-dependent enzymes, participating in redox reactions and catalyzing the conversion of substrates. The hydroxyl groups on the heptanoate ligand enhance its solubility and reactivity, facilitating its interaction with other molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Calcium glucoheptonate: A calcium complex with a similar heptanoate ligand.
2,3,4,5,6,7,8-Heptahydroxyoctanal: A compound with a similar hydroxylated carbon chain but different functional groups.
Uniqueness
2,3,4,5,6,7-Hexahydroxyheptanoate;manganese(2+) is unique due to the specific coordination of manganese with a highly hydroxylated heptanoate ligand, which imparts distinct chemical and physical properties
Propriétés
Numéro CAS |
68475-47-8 |
|---|---|
Formule moléculaire |
C14H26MnO16 |
Poids moléculaire |
505.28 g/mol |
Nom IUPAC |
2,3,4,5,6,7-hexahydroxyheptanoate;manganese(2+) |
InChI |
InChI=1S/2C7H14O8.Mn/c2*8-1-2(9)3(10)4(11)5(12)6(13)7(14)15;/h2*2-6,8-13H,1H2,(H,14,15);/q;;+2/p-2 |
Clé InChI |
PYNPYJMOIGBARG-UHFFFAOYSA-L |
SMILES canonique |
C(C(C(C(C(C(C(=O)[O-])O)O)O)O)O)O.C(C(C(C(C(C(C(=O)[O-])O)O)O)O)O)O.[Mn+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


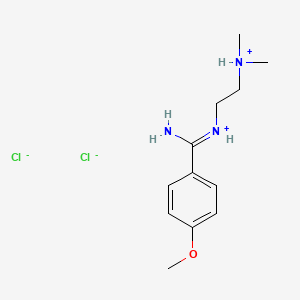
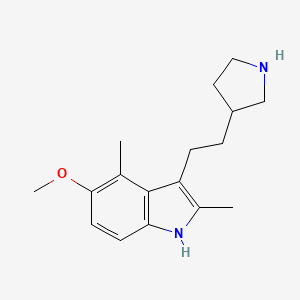

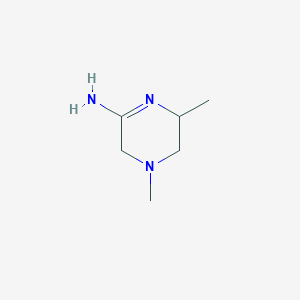
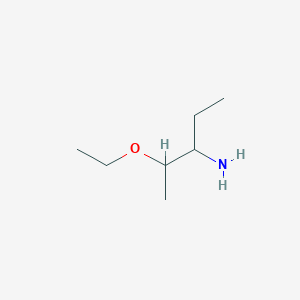
![2-[(4-Chloro-2-nitrophenyl)azo]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B13786866.png)
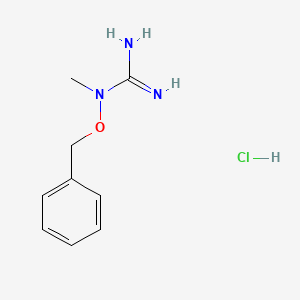
![5-Cyclohexyl-3-[2-(diethylamino)ethyl]-5-(2-methylpropyl)imidazolidine-2,4-dione](/img/structure/B13786871.png)
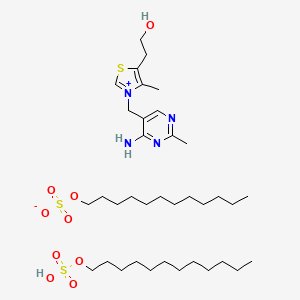
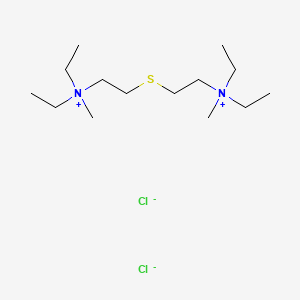
![1-[(2S,5R)-2,5-dimethyl-4-pyridin-2-ylpiperazin-1-yl]-2-hydroxy-2,2-diphenylethanone](/img/structure/B13786883.png)
![Aluminum, tris[5-amino-4-hydroxy-3-(phenylazo)-2,7-naphthalenedisulfonato(2-)]di-](/img/structure/B13786887.png)

